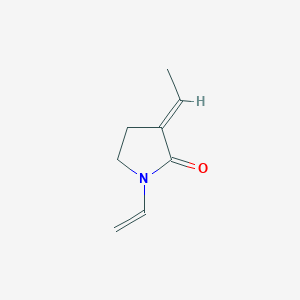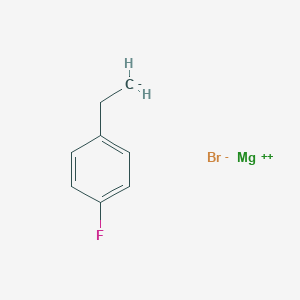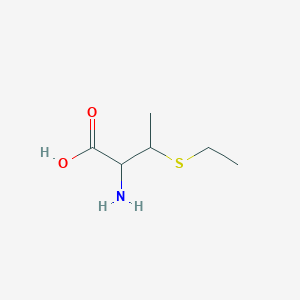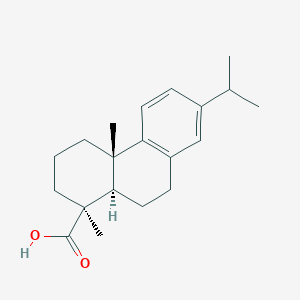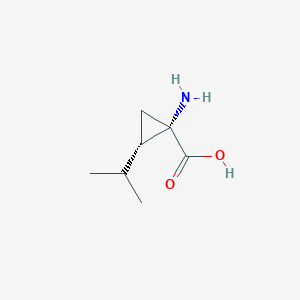
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid, commonly known as APC, is a cyclic amino acid that has been extensively studied in the field of neuroscience due to its potential therapeutic applications. APC is a non-proteinogenic amino acid, meaning it is not incorporated into proteins, but it has been shown to have a variety of biological effects that make it a promising candidate for further research.
Mechanism Of Action
The exact mechanism of action of APC is not fully understood, but it is thought to act on several different targets in the brain. One proposed mechanism is that APC acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. APC has been shown to enhance NMDA receptor function, which could contribute to its neuroprotective effects.
Biochemical And Physiological Effects
In addition to its effects on the brain, APC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase insulin secretion and improve glucose tolerance, suggesting it could be useful in the treatment of diabetes. APC has also been shown to have antihypertensive effects, meaning it can lower blood pressure, which could be useful in the treatment of hypertension.
Advantages And Limitations For Lab Experiments
One advantage of using APC in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a variety of conditions, making it easy to handle and store. One limitation of using APC is that it is not widely available commercially, so researchers may need to synthesize it themselves or collaborate with other labs to obtain it.
Future Directions
There are many potential future directions for research on APC. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Huntington's disease. APC has been shown to have neuroprotective effects in animal models of these diseases, and further research could help determine its potential therapeutic value. Another area of interest is its potential use in the treatment of diabetes and hypertension, as mentioned previously. Overall, APC is a promising compound that has the potential to be useful in a variety of therapeutic applications.
Synthesis Methods
APC can be synthesized using a variety of methods, but the most common approach involves the reaction of L-serine with diethyl ethoxymethylenemalonate followed by cyclization with triethylamine. This method yields a racemic mixture of APC, which can be separated into its individual enantiomers using chiral chromatography.
Scientific Research Applications
APC has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects, meaning it can protect neurons from damage or death caused by various stressors such as oxidative stress, inflammation, and excitotoxicity. APC has also been shown to have anti-inflammatory effects, suggesting it could be useful in the treatment of neuroinflammatory disorders such as multiple sclerosis and Alzheimer's disease.
properties
CAS RN |
149811-52-9 |
|---|---|
Product Name |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7-/m0/s1 |
InChI Key |
GFIRYOYQBKQVOL-FSPLSTOPSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@]1(C(=O)O)N |
SMILES |
CC(C)C1CC1(C(=O)O)N |
Canonical SMILES |
CC(C)C1CC1(C(=O)O)N |
synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



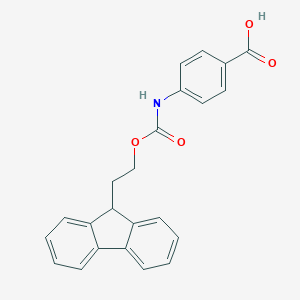
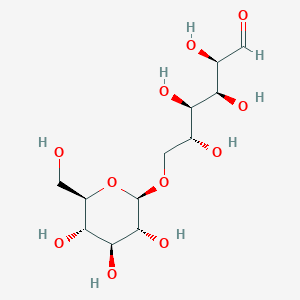
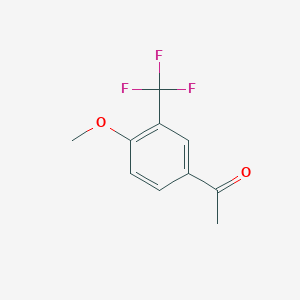
![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)
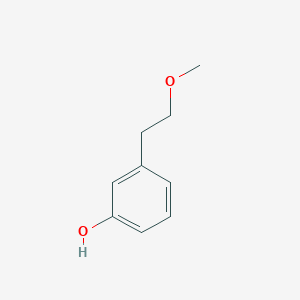
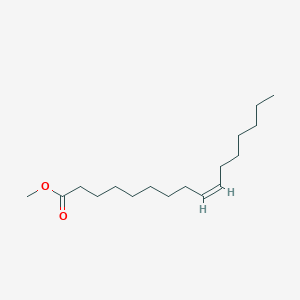
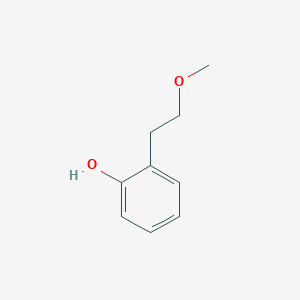
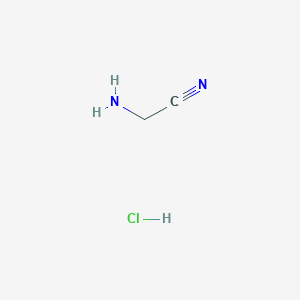
![Benzo[b]thiophene-D6](/img/structure/B130079.png)
![6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B130081.png)
